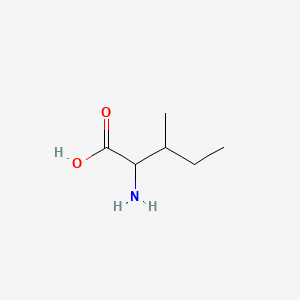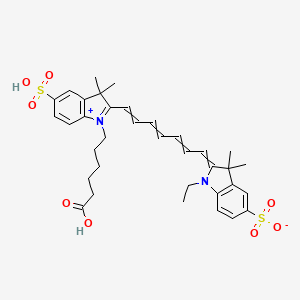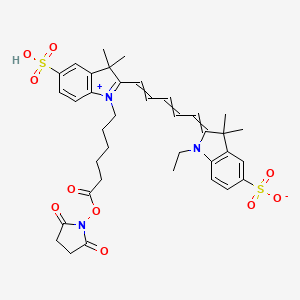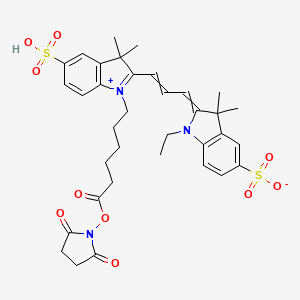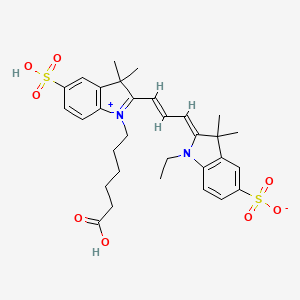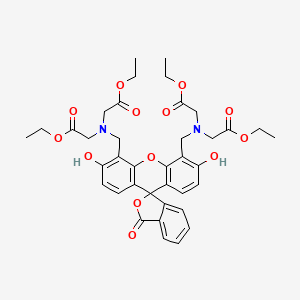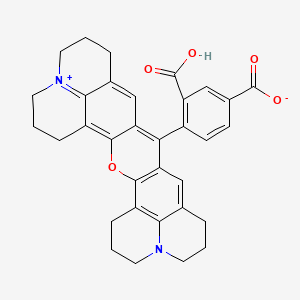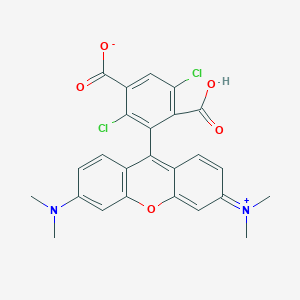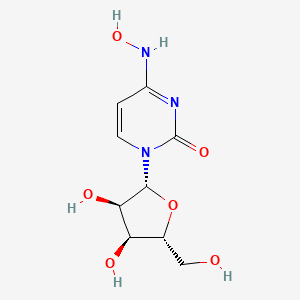
N(4)-羟基胞苷
描述
N(4)-Hydroxycytidine (NHC) is an important nucleoside base found in DNA and RNA. It is an essential component of the genetic material and plays an important role in numerous biological processes, such as gene expression, DNA replication, and protein synthesis. NHC is also a major component of many drugs and is used in various medical and scientific applications.
科学研究应用
Antiviral Therapy for COVID-19
N4-Hydroxycytidine has gained significant attention for its role as the active metabolite of Molnupiravir, an oral antiviral medication. It functions by inducing lethal mutagenesis in SARS-CoV-2, causing errors in the viral RNA replication process . This mechanism has been pivotal in the development of treatments for COVID-19, especially in the early stages of infection.
Broad-Spectrum Antiviral Activity
Beyond COVID-19, N4-Hydroxycytidine exhibits broad-spectrum antiviral properties. It has shown effectiveness against various RNA viruses, including influenza, SARS-CoV, and MERS-CoV . Its ability to induce mutations in viral genomes makes it a valuable candidate for treating emerging viral infections.
Mitochondrial Safety Profile
Research has been conducted to assess the mitochondrial safety profile of N4-Hydroxycytidine, particularly in liver cells. Studies suggest that at clinically relevant concentrations, it does not cause direct mitochondrial toxicity, although it may induce minor cellular perturbations . This is crucial for understanding the long-term safety of antiviral agents based on this compound.
Mutagenic Potential and Host Safety
While N4-Hydroxycytidine is effective against viruses, there is a concern regarding its mutagenic potential in mammalian cells. Studies have indicated that it can induce mutations in host DNA, which necessitates a careful evaluation of the risks associated with its use . Balancing antiviral efficacy with host safety is a key area of ongoing research.
Pharmacokinetics and Distribution
The pharmacokinetics of N4-Hydroxycytidine, particularly its distribution in non-plasma compartments such as saliva and nasal secretions, is important for understanding its effectiveness in preventing infection and transmission of viruses . Research in this area helps optimize dosing and administration strategies for maximum therapeutic benefit.
Regulatory Status and Clinical Trials
N4-Hydroxycytidine is currently classified as an experimental compound, with its prodrug Molnupiravir having received emergency use authorization in various regions for the treatment of COVID-19 . The compound’s regulatory status is closely tied to the outcomes of clinical trials, which continue to evaluate its efficacy and safety profile.
作用机制
N4-Hydroxycytidine, also known as Uridine, 4-oxime, EIDD-1931, Beta-D-N4-hydroxycytidine, or N(4)-Hydroxycytidine, is a cytidine analog that has been investigated for its antiviral properties .
Target of Action
N4-Hydroxycytidine primarily targets RNA viruses . It has shown antiviral activity against Venezuelan equine encephalitis virus, the human coronavirus HCoV-NL63, and SARS-CoV-2 . It is also known to interact with nucleoside transporters such as SLC23A4, SLC29A2, and SLC29A3 .
Mode of Action
N4-Hydroxycytidine is a ribonucleoside analog that induces mutations in RNA virions . It is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe .
Biochemical Pathways
N4-Hydroxycytidine is metabolized to the active ribonucleoside triphosphate form and concentrates in genomes of RNA viruses during viral replication . It has the ability to pair ambiguously as cytidine or uridine, thus introducing an elevated mutation load when incorporated .
Pharmacokinetics
N4-Hydroxycytidine is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form . In non-human primates, N4-Hydroxycytidine was poorly orally bioavailable . Saliva, nasal, and tear concentrations were 3%, 21%, and 22% that of plasma .
Result of Action
The incorporation of N4-Hydroxycytidine into the genome of new virions results in the accumulation of inactivating mutations . This leads to an ‘error catastrophe’, inhibiting the propagation of the virus .
Action Environment
The action of N4-Hydroxycytidine can be influenced by environmental factors. For instance, in vitro studies have shown that the presence of a neutralizing nanobody can lead to the rapid emergence of escape mutants . Therefore, caution is advised when using N4-Hydroxycytidine, especially when patients are still at risk of spreading the virus .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAIINAJCDIPM-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186274 | |
| Record name | N(4)-Hydroxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe. A [remdesivir] resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine. | |
| Record name | N4-Hydroxycytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
N(4)-Hydroxycytidine | |
CAS RN |
3258-02-4 | |
| Record name | N4-Hydroxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3258-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Hydroxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003258024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Hydroxycytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(4)-Hydroxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyimino)-1,2,3,4-tetrahydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-HYDROXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3D11PV2O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is β-d-N4-hydroxycytidine (NHC) and how does it exert its antiviral activity?
A1: β-d-N4-hydroxycytidine, also known as NHC or EIDD-1931, is a ribonucleoside analog with broad-spectrum antiviral activity. It primarily acts as a potent antiviral through a mechanism called "lethal mutagenesis." [] NHC is incorporated into the viral RNA during replication, acting as a defective substrate for the viral RNA-dependent RNA polymerase (RdRp). [, , , ] This incorporation introduces mutations in the viral genome, ultimately leading to an error catastrophe that inhibits viral replication. [, ]
Q2: What is the chemical structure of NHC?
A2: NHC is a cytidine nucleoside analog where a hydroxyl group replaces the amine group at the 4-position of the cytosine base.
Q3: What is molnupiravir and how is it related to NHC?
A3: Molnupiravir (EIDD-2801) is the orally bioavailable prodrug of NHC. [, , , , , ] It is metabolized in vivo to release the active antiviral, NHC. [, , , ]
Q4: What types of viruses has NHC demonstrated activity against in preclinical studies?
A4: NHC has shown potent in vitro and in vivo activity against various RNA viruses, including:
- Coronaviruses: SARS-CoV-2 [, , , , , , ], SARS-CoV [, , , ], MERS-CoV [, , , , , ] and several bat coronaviruses []
- Influenza viruses: Influenza A and B viruses [, ]
- Alphaviruses: Chikungunya virus [], Venezuelan equine encephalitis virus (VEEV) [, ], Eastern equine encephalitis virus (EEEV), and Western equine encephalitis virus (WEEV) []
- Other RNA viruses: Ebola virus [], Nipah virus, La Crosse virus, Jamestown Canyon virus, and Cache Valley virus []
Q5: How does the antiviral activity of NHC compare to other nucleoside analogs like ribavirin and favipiravir?
A5: NHC is significantly more potent than ribavirin and favipiravir against a range of RNA viruses. [, ] For instance, NHC exhibited greater efficacy than ribavirin against VEEV. [] Additionally, it outperformed both ribavirin and favipiravir in inhibiting La Crosse virus in neuronal cells. []
Q6: Does NHC's antiviral activity rely on the proofreading activity of the viral RNA polymerase?
A6: Studies suggest that NHC can effectively inhibit viruses even with intact proofreading activity, unlike other nucleoside analogs like ribavirin. [] This finding indicates a unique interaction between NHC and the viral RNA polymerase that allows it to bypass or overcome the proofreading mechanism. []
Q7: Does the antiviral activity of NHC translate to in vivo models?
A7: Yes, both NHC and its prodrug molnupiravir have demonstrated therapeutic efficacy in animal models of various viral infections.
- SARS-CoV-2: Molnupiravir has shown efficacy in reducing viral load and improving lung function in mouse models of SARS-CoV-2 infection. []
- MERS-CoV: Molnupiravir has proven effective in reducing viral load, improving lung function, and mitigating weight loss in mouse models of MERS-CoV infection. []
- Influenza: Oral administration of molnupiravir significantly reduced viral load and alleviated symptoms like fever, lung inflammation, and tissue damage in ferret models of influenza infection. []
- Ebola: Oral administration of NHC significantly improved survival rates, reduced disease severity, and lowered viral load in mouse models of Ebola virus infection. []
- La Crosse virus: Oral administration of molnupiravir reduced disease severity in mice infected with La Crosse virus, both through intraperitoneal and intranasal routes. []
Q8: What is the genetic barrier to resistance for NHC against RNA viruses?
A8: NHC has demonstrated a high genetic barrier to resistance development in several RNA viruses, including SARS-CoV-2, MERS-CoV, and influenza. [, , ] This high barrier is attributed to the accumulation of multiple potentially deleterious mutations in the viral genome, making it challenging for the virus to develop resistance. []
Q9: Does NHC affect host cell DNA?
A9: While NHC primarily targets viral RNA polymerase, studies have explored its potential impact on host cell DNA.
- In vitro: Some studies using bacterial and mammalian cell lines have reported that NHC can induce mutations in host cell DNA. [, ]
Q10: What are the potential implications of NHC's interaction with Uridine-Cytidine Kinase 2 (UCK2) for its mutagenicity?
A10: Recent research has identified a link between NHC's mutagenic activity and the cellular enzyme Uridine-Cytidine Kinase 2 (UCK2). [] This enzyme plays a role in the metabolism of pyrimidine nucleosides, including NHC. Studies have shown that:
- Inactivating UCK2 increases cellular tolerance to NHC and reduces its mutagenic effects. []
- Overexpressing UCK2 enhances the mutagenic activity of NHC. []
Q11: What is the pharmacokinetic profile of NHC?
A11: Studies have investigated the pharmacokinetic properties of both molnupiravir and NHC.
- Molnupiravir: Molnupiravir exhibits good oral bioavailability in humans, ferrets, and non-human primates. [, ] It is rapidly absorbed and metabolized into NHC. [, ]
Q12: Are there any analytical methods available for the detection and quantification of NHC?
A12: Several analytical methods have been developed and validated for the accurate quantification of NHC in various biological matrices. These methods typically involve:
- Sample preparation: Protein precipitation using solvents like acetonitrile is a common approach for extracting NHC from biological samples. [, , ]
- Separation: High-performance liquid chromatography (HPLC) is widely used for separating NHC from other components in the sample. [, , ]
- Detection: Tandem mass spectrometry (MS/MS) is frequently employed for the specific and sensitive detection of NHC. [, , ]
Q13: What is the current status of NHC in terms of clinical development and approval?
A14: While NHC itself is not clinically approved, its prodrug, molnupiravir, has received conditional marketing authorization from the UK's MHRA and emergency use authorization from the US FDA for treating mild-to-moderate COVID-19 in adults at high risk of developing severe illness. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



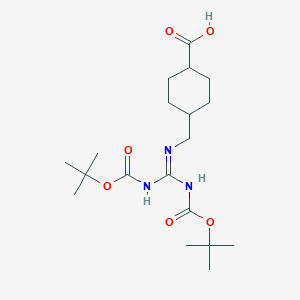
![4-cis-[(Boc)2-guanidino]cyclohexane carboxylic acid](/img/no-structure.png)
